molecular formula C18H15N3O3 B11575391 5-(4-Methoxyanilino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile CAS No. 613651-34-6

5-(4-Methoxyanilino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11575391
CAS No.: 613651-34-6
M. Wt: 321.3 g/mol
InChI Key: QZTRFKCNOMGWIX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, which is known for its stability and reactivity in organic synthesis.

Preparation Methods

The synthesis of 2-(4-methoxyphenyl)-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the necessary precursors. One common method involves the reaction of 4-methoxyaniline with 4-methoxybenzoyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxy groups.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the methoxy groups play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds include other oxazole derivatives and compounds with methoxy groups. Compared to these, 2-(4-methoxyphenyl)-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is unique due to its specific structure, which provides distinct reactivity and binding properties. Some similar compounds are:

  • 4-(4-Methoxyphenyl)thiazol-2-amine
  • 2-(4-Methoxyphenyl)ethanol

These compounds share some structural similarities but differ in their chemical and biological properties.

Properties

CAS No.

613651-34-6

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

5-(4-methoxyanilino)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H15N3O3/c1-22-14-7-3-12(4-8-14)17-21-16(11-19)18(24-17)20-13-5-9-15(23-2)10-6-13/h3-10,20H,1-2H3

InChI Key

QZTRFKCNOMGWIX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)NC3=CC=C(C=C3)OC)C#N

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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